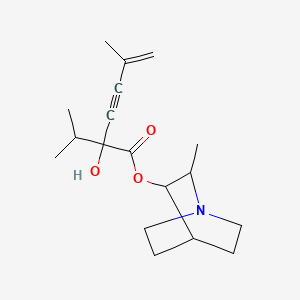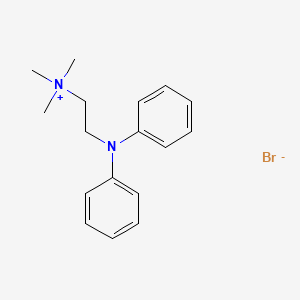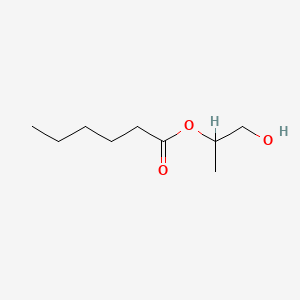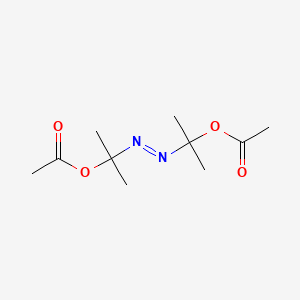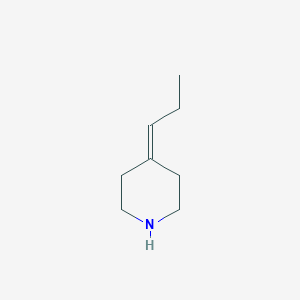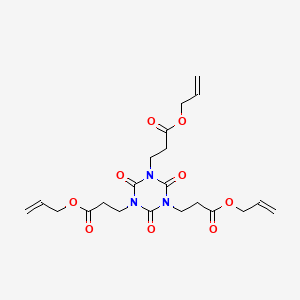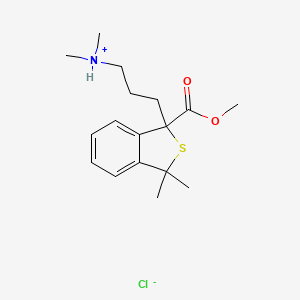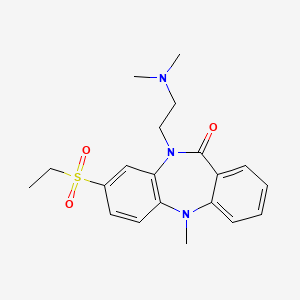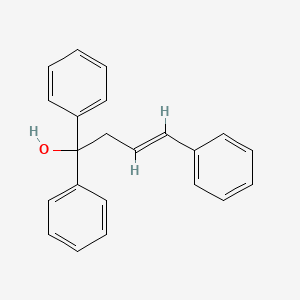
(3E)-1,1,4-Triphenylbut-3-EN-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3E)-1,1,4-Triphenylbut-3-EN-1-OL is an organic compound characterized by its unique structure, which includes three phenyl groups attached to a butenol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-1,1,4-Triphenylbut-3-EN-1-OL typically involves the reaction of benzaldehyde with acetophenone in the presence of a base to form chalcone, which is then subjected to a Grignard reaction with phenylmagnesium bromide. The resulting product is then treated with an acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(3E)-1,1,4-Triphenylbut-3-EN-1-OL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of triphenylbutanol.
Substitution: Formation of brominated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
(3E)-1,1,4-Triphenylbut-3-EN-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3E)-1,1,4-Triphenylbut-3-EN-2-OL: Similar structure but with a hydroxyl group at a different position.
1,1,4-Triphenylbutane: Lacks the double bond and hydroxyl group.
1,1,4-Triphenylbut-3-EN-1-one: Contains a carbonyl group instead of a hydroxyl group.
Uniqueness
(3E)-1,1,4-Triphenylbut-3-EN-1-OL is unique due to its specific arrangement of phenyl groups and the presence of a hydroxyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications and research studies.
Eigenschaften
| 6052-64-8 | |
Molekularformel |
C22H20O |
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
(E)-1,1,4-triphenylbut-3-en-1-ol |
InChI |
InChI=1S/C22H20O/c23-22(20-14-6-2-7-15-20,21-16-8-3-9-17-21)18-10-13-19-11-4-1-5-12-19/h1-17,23H,18H2/b13-10+ |
InChI-Schlüssel |
YQOIJZXJKOHXIH-JLHYYAGUSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/CC(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Kanonische SMILES |
C1=CC=C(C=C1)C=CCC(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


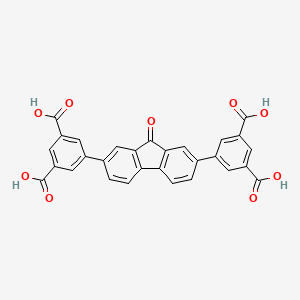

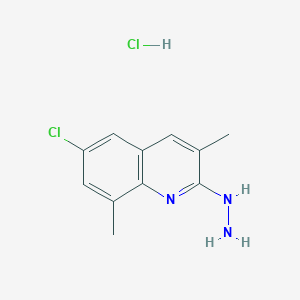
![Ruthenium,chloro[a-(3,5-dimethyl-1H-pyrazol-1-yl-kn2)-3,5-dimethyl-1H-pyrazole-1-acetato-kn2,ko1]bis(triphenylphosphine)-,(oc-6-34)-(9ci)](/img/no-structure.png)
![3-(Dimethylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13749570.png)
